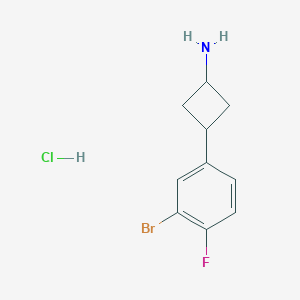
3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of heterocyclic compounds with substituents such as bromo, fluoro, and amino groups is a topic of interest in the field of organic chemistry. The chemoselective functionalization of halogenated pyridines, as described in the second paper, involves catalytic amination conditions that afford substitution products with high selectivity . This suggests that similar conditions could potentially be applied to synthesize the target compound by selectively introducing an amine group into a bromo-fluorophenyl cyclobutane precursor.
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is characterized by a four-membered ring, which can impose strain on the substituents attached to it. The first paper discusses the synthesis of a diphosphacyclobutane diyl and its interaction with hydrogen fluoride . Although the target compound does not contain phosphorus, the analysis of the four-membered ring system and its electronic properties could be relevant. The X-ray crystallographic analysis mentioned in the first paper could be a valuable tool for determining the molecular structure of the target compound as well .
Chemical Reactions Analysis
The reactivity of cyclobutane derivatives can be quite complex due to the inherent ring strain. The third paper describes the generation of a reactive cyclobuta benzyne intermediate, which can undergo trapping and dimerization reactions . This indicates that cyclobutane-containing compounds can participate in a variety of chemical transformations, which may include reactions with amines or halogens to form substituted cyclobutanes similar to the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound would likely be influenced by the presence of the bromo, fluoro, and amino substituents. The steric and electronic effects of these groups can affect the compound's boiling point, solubility, and reactivity. The papers provided do not directly discuss the properties of the target compound, but the methodologies and analyses used in these studies could be applied to determine such properties. For example, the charge-transfer-type transition mentioned in the first paper could be relevant for understanding the electronic properties of the target compound .
科学的研究の応用
Synthesis and Structural Diversity
The compound 3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride is relevant to the field of organic synthesis, particularly in the context of creating structurally diverse molecules with potential biological activities. A key aspect of its application involves the synthesis of cyclobutane derivatives, which are of interest due to their unique chemical and physical properties. Cyclobutane-containing compounds, including those derived from [2 + 2]-cycloaddition reactions, exhibit a wide range of biological effects and present synthetic challenges and opportunities for the development of novel pharmaceuticals and materials (Yang et al., 2022).
Environmental and Health Applications
Another significant area of research involves the development of amine-functionalized sorbents for environmental applications, such as the removal of persistent organic pollutants from water supplies. Studies on amine-containing sorbents demonstrate their effectiveness in capturing and removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from contaminated water, suggesting potential environmental remediation applications for compounds like this compound (Ateia et al., 2019).
Advanced Materials and Catalysis
The structural motif of this compound contributes to the synthesis of advanced materials and catalysts. For instance, the cyclobutane ring is involved in the formation of novel alkaloids with antimicrobial, antibacterial, and antitumor activities, highlighting its utility in the discovery and development of new therapeutic agents. Research on cyclobutane-containing alkaloids emphasizes their importance as a source of bioactive compounds for drug discovery (Sergeiko et al., 2008).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 . These indicate that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on measures to be taken to avoid the hazards.
特性
IUPAC Name |
3-(3-bromo-4-fluorophenyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN.ClH/c11-9-5-6(1-2-10(9)12)7-3-8(13)4-7;/h1-2,5,7-8H,3-4,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCTVAJILHEEIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC(=C(C=C2)F)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine](/img/structure/B2531018.png)
![1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol](/img/structure/B2531019.png)
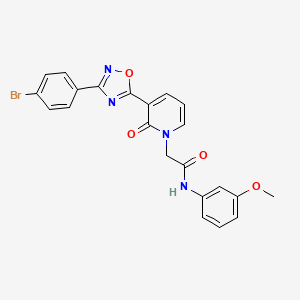
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2531021.png)
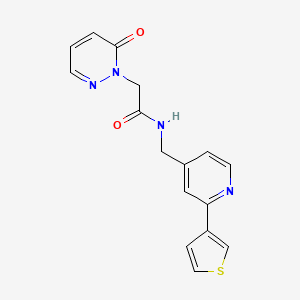
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2531026.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2531028.png)
![2-tert-Butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene](/img/structure/B2531030.png)
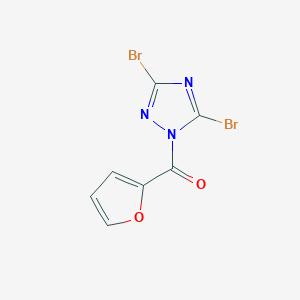
![1-[4-Phenyl-4-(1,3,4,5-tetrahydro-2-benzazepine-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2531032.png)
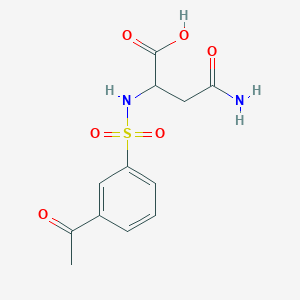
![N-(1,3-benzodioxol-5-ylmethyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)

![2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2531039.png)